3-Fluoro-4-(prop-2-en-1-yloxy)benzoic acid

Catalog No.
S8154718
CAS No.
M.F
C10H9FO3
M. Wt
196.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluoro-4-(prop-2-en-1-yloxy)benzoic acid

Product Name

3-Fluoro-4-(prop-2-en-1-yloxy)benzoic acid

IUPAC Name

3-fluoro-4-prop-2-enoxybenzoic acid

Molecular Formula

C10H9FO3

Molecular Weight

196.17 g/mol

InChI

InChI=1S/C10H9FO3/c1-2-5-14-9-4-3-7(10(12)13)6-8(9)11/h2-4,6H,1,5H2,(H,12,13)

InChI Key

WIRVSVAMFVPXOD-UHFFFAOYSA-N

SMILES

C=CCOC1=C(C=C(C=C1)C(=O)O)F

Canonical SMILES

C=CCOC1=C(C=C(C=C1)C(=O)O)F

3-Fluoro-4-(prop-2-en-1-yloxy)benzoic acid is an organic compound characterized by the presence of a fluorine atom, a prop-2-en-1-yloxy group, and a benzoic acid moiety. Its molecular formula is C10H9FO3C_{10}H_{9}FO_{3} and it has a molecular weight of approximately 196.17 g/mol. The compound is notable for its unique structure, which includes a fluorine atom at the meta position of the aromatic ring and an allyl ether substituent at the para position, contributing to its chemical reactivity and potential biological activity .

The chemical reactivity of 3-Fluoro-4-(prop-2-en-1-yloxy)benzoic acid can be attributed to its functional groups:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Nucleophilic Substitution: The fluorine atom can undergo nucleophilic substitution reactions, making it a potential precursor for further chemical modifications.
  • Allylic Reactions: The prop-2-en-1-yloxy group can participate in various reactions, such as Michael additions or polymerization processes due to its unsaturation .

Several synthetic routes have been proposed for the preparation of 3-Fluoro-4-(prop-2-en-1-yloxy)benzoic acid:

  • Direct Fluorination: Starting from 4-hydroxybenzoic acid, fluorination can be achieved using fluorinating agents such as sulfur tetrafluoride or other electrophilic fluorinating reagents.
  • Esterification: The prop-2-en-1-yloxy group can be introduced through an esterification reaction with an appropriate allylic alcohol.
  • Coupling Reactions: The compound can also be synthesized via coupling reactions involving pre-synthesized fluorinated aromatic intermediates and allylic alcohols .

3-Fluoro-4-(prop-2-en-1-yloxy)benzoic acid has potential applications in various fields:

  • Pharmaceuticals: As a building block in drug synthesis, particularly in developing anti-inflammatory or antimicrobial agents.
  • Materials Science: Utilized in the formulation of polymers or coatings due to its unique chemical properties.
  • Agricultural Chemistry: Potential use as an agrochemical for pest control or plant growth regulation .

Several compounds share structural similarities with 3-Fluoro-4-(prop-2-en-1-yloxy)benzoic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
3-Fluoro-4-hydroxybenzoic acidHydroxyl group instead of propylene oxideExhibits different biological activities
4-Fluoro-3-(prop-2-en-1-yloxy)benzoic acidSimilar structure but different substitution patternMay have distinct reactivity
3-Fluoro-4-(propan-2-yloxy)benzoic acidPropanoyl group instead of propylene oxidePotentially different pharmacokinetic properties
2-Bromo-3-fluoro-4-(propan-2-yloxy)benzoic acidBromo substitution at position twoAltered electronic properties affecting reactivity

These compounds highlight the uniqueness of 3-Fluoro-4-(prop-2-en-1-yloxy)benzoic acid through variations in substituent positions and types, which can significantly influence their chemical behavior and biological activity .

XLogP3

2.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

196.05357231 g/mol

Monoisotopic Mass

196.05357231 g/mol

Heavy Atom Count

14

Dates

Last modified: 01-05-2024

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